(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one
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Overview
Description
(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one is a complex organic compound characterized by its unique structure, which includes two furan-3-ylmethyl groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan-3-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for biochemical studies.
Medicine: The compound’s potential biological activity could make it a candidate for drug development.
Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one exerts its effects is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepan derivatives and compounds with furan-3-ylmethyl groups. Some examples are:
- (2R)-1-(4-Methylphenylsulfinyl)-2-methoxypiperidine
- (4R)-4-[(2R,3S)-3-[(1R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinyl]-2-diazo-3-oxovaleric acid .
Uniqueness
What sets (4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C29H30N2O5 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C29H30N2O5/c32-27-25(15-23-11-13-35-19-23)30(17-21-7-3-1-4-8-21)29(34)31(18-22-9-5-2-6-10-22)26(28(27)33)16-24-12-14-36-20-24/h1-14,19-20,25-28,32-33H,15-18H2/t25-,26-,27+,28+/m1/s1 |
InChI Key |
QCZIGGBDUSMTIJ-VIJSPRBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC=C3)CC4=COC=C4)O)O)CC5=COC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=COC=C4)O)O)CC5=COC=C5 |
Origin of Product |
United States |
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